methyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate
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Overview
Description
methyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate is a complex organic compound characterized by the presence of trifluoromethyl and hydroxy groups attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-[(isopropoxycarbonyl)(methyl)amino]benzaldehyde with trifluoroacetic acid and methanol under acidic conditions to form the desired ester. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products. The final product is typically purified using techniques like recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Properties
Molecular Formula |
C15H18F3NO5 |
---|---|
Molecular Weight |
349.3g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(propan-2-yloxycarbonyl)amino]phenyl]propanoate |
InChI |
InChI=1S/C15H18F3NO5/c1-9(2)24-13(21)19(3)11-7-5-10(6-8-11)14(22,12(20)23-4)15(16,17)18/h5-9,22H,1-4H3 |
InChI Key |
VJNUZWXUWLCZJR-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)N(C)C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O |
Canonical SMILES |
CC(C)OC(=O)N(C)C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O |
Origin of Product |
United States |
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